molecular formula C26H23N3 B2980671 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-69-1

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2980671
CAS No.: 901004-69-1
M. Wt: 377.491
InChI Key: MLEVNQZAXZUWDH-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-81-7) is a chemical compound with the molecular formula C₂₇H₂₃N₃, offered as a high-purity solid for research applications. This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of nitrogen-containing heterocyclic systems that have attracted significant scientific interest due to their diverse biological properties . While specific biological data for this exact analog is limited in the public domain, its structural framework is closely related to derivatives that have been investigated as potential anti-inflammatory agents . Research on analogous compounds has demonstrated that the pyrazolo[4,3-c]quinoline scaffold can exhibit potent activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages . The mechanism of action for these related compounds involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key mediators in the inflammatory response . The specific substitution pattern on the quinoline and phenyl rings is known to critically influence both the potency and cytotoxicity of these molecules, making this particular derivative a valuable compound for further structure-activity relationship (SAR) studies in medicinal chemistry research . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3/c1-4-19-10-12-20(13-11-19)25-23-16-27-24-8-6-5-7-22(24)26(23)29(28-25)21-14-9-17(2)18(3)15-21/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEVNQZAXZUWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1 summarizes structural differences among pyrazoloquinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 1-(3,4-Me₂Ph), 3-(4-EtPh), 8-OEt C27H25N3O 407.5
3-(4-EtPh)-8-Fluoro-1-Ph-1H-Pyrazolo[4,3-c]Q 1-Ph, 3-(4-EtPh), 8-F C24H18FN3 367.4
1-(3-Cl-4-FPh)-3-Ph-7-CF3-1H-Pyrazolo[4,3-c]Q 1-(3-Cl-4-FPh), 3-Ph, 7-CF3 C23H12ClF4N3 441.8
3-Amino-4-(4-OHPhNH)-1H-Pyrazolo[4,3-c]Q 3-NH2, 4-(4-OHPhNH) C16H12N4O 292.3

Key Observations :

  • Substituent Bulk : The target compound has bulkier substituents (3,4-dimethylphenyl and 4-ethylphenyl) compared to simpler derivatives like the 8-fluoro analog . This may enhance lipophilicity and membrane permeability.
  • Amino Groups: Amino-substituted derivatives (e.g., 3-NH2) exhibit enhanced biological activity, such as anti-inflammatory effects, due to improved hydrogen-bonding capacity .

Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinolines with amino or hydroxylphenyl substituents (e.g., 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) inhibit LPS-induced NO production with IC50 values in the submicromolar range, comparable to the positive control 1400W . The target compound’s ethyl and methyl groups may modulate similar pathways but with unconfirmed potency.

Antiviral and Apoptosis-Inducing Activity

  • Apoptosis Induction: Derivatives like 4-[(4-ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline serve as reference compounds in apoptosis studies .

Physicochemical Properties

Data gaps exist for the target compound’s melting point, solubility, and stability. However, comparisons can be inferred:

  • Molecular Weight : The target compound (407.5 g/mol) is heavier than analogs like the 8-fluoro derivative (367.4 g/mol), suggesting reduced aqueous solubility .
  • Lipophilicity: The ethoxy group (logP ~1.5) and ethylphenyl substituents likely increase logP compared to amino-substituted derivatives .

Biological Activity

Overview

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21_{21}H21_{21}N5_{5}
  • Molecular Weight : 347.43 g/mol
  • CAS Number : 901268-00-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammation and cancer progression. Studies suggest that this compound may inhibit key enzymes and signaling pathways:

  • Nitric Oxide Synthase (iNOS) : The compound has shown the ability to inhibit iNOS expression, leading to reduced nitric oxide production in inflammatory models such as LPS-stimulated RAW 264.7 cells .
  • Cyclooxygenase (COX) : It also inhibits COX-2 activity, which is crucial for prostaglandin synthesis during inflammatory responses .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. The inhibition of nitric oxide production serves as a key indicator of their efficacy. The following table summarizes the IC50_{50} values for some derivatives compared to the positive control:

CompoundIC50_{50} (μM)Remarks
This compoundTBDUnder investigation
2a (reference compound)0.39High cytotoxicity at 10 μM
Positive Control (1400W)TBDStandard for comparison

Anticancer Activity

The compound's potential anticancer effects are also being explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Viability Assays : MTT assays have been employed to assess cytotoxicity across different cancer cell lines. Initial findings suggest that certain structural modifications enhance cytotoxic effects while maintaining selectivity towards cancer cells over normal cells.

Case Studies

  • Anti-inflammatory Effects in RAW 264.7 Cells : A detailed study evaluated the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives on LPS-induced RAW 264.7 macrophages. The results indicated a significant reduction in NO production and iNOS expression with select compounds exhibiting comparable potency to established anti-inflammatory agents .
  • Structure-Activity Relationship Analysis : A comprehensive QSAR analysis was conducted to determine the influence of various substituents on biological activity. Results highlighted that para-substituted phenyl groups generally enhance inhibitory activity compared to ortho or meta substitutions .

Q & A

Q. Table 1: Representative Synthetic Conditions

Starting MaterialReaction ConditionsYieldKey Reference
2,4-Dichloroquinoline-3-carbonitrileReflux in xylene, 25–30 hr30–50%
4-Arylidenepyrazolin-5-onesCyclization with chloranil30–36%

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization relies on spectroscopic and analytical methods:

  • 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm) and substituents (e.g., methyl/ethyl groups at δ 2.1–2.5 ppm) confirm regiochemistry .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • HPLC Purity : Reverse-phase HPLC with UV detection ensures >95% purity .

Q. Table 2: Analytical Data for Pyrazoloquinoline Derivatives

Derivative1H NMR (Key Signals)MS (m/z)Purity (HPLC)
6-Fluoro-3-methyl-4-(4′-methylphenyl) analogδ 8.47 (d, J = 8.7 Hz), 2.52 (s, CH3)367.497%

Advanced: How do structural modifications influence β-glucuronidase inhibition?

Answer:
Substituents at the 3- and 4-positions modulate pH-dependent enzyme inhibition:

  • Amino Groups : 3-Amino derivatives (e.g., compound 42 in ) show enhanced binding to E. coli β-glucuronidase at neutral pH due to electrostatic interactions with the enzyme’s active pocket.
  • Fluorophenyl Substituents : 4-Fluorophenyl groups increase selectivity by reducing off-target interactions. Activity drops at acidic pH (e.g., intestinal pH 5.5) due to protonation of active-site residues .

Q. Methodological Insight :

  • Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to measure IC50 values at varying pH .
  • Molecular Docking : Compare binding poses of substituted derivatives using crystal structures of β-glucuronidase (PDB: 3K8K).

Advanced: What methodologies assess the compound’s fluorescence properties?

Answer:
Pyrazoloquinolines exhibit tunable fluorescence via substituent engineering:

  • Fluorophore Design : Integrate electron-donating (e.g., dimethylphenyl) and withdrawing groups (e.g., cyano) to shift emission wavelengths (λem = 440–500 nm) .
  • Sensor Applications : Attach receptor moieties (e.g., crown ethers) via spacers to create ratiometric probes for metal ions (e.g., K+ or Ca2+) .

Q. Experimental Protocol :

Spectroscopic Analysis : Measure λex/λem in solvents of varying polarity (e.g., cyclohexane vs. DMSO).

Quantum Yield Calculation : Compare integrated fluorescence intensity to reference standards (e.g., quinine sulfate) .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:
Contradictions often arise from structural nuances or assay conditions:

  • Case Study : Pyrazoloquinolines with 3-dimethylaminopropylamino side chains show interferon-inducing activity , while 3-amino-4-fluorophenyl analogs inhibit β-glucuronidase .
  • Resolution :
    • SAR Analysis : Map substituent effects using combinatorial libraries.
    • Assay Standardization : Compare IC50 values under identical pH, temperature, and cell lines.

Q. Table 3: Contrasting Bioactivities

SubstituentBioactivityKey MechanismReference
3-DimethylaminopropylaminoInterferon inductionTLR3/7 activation
3-Amino-4-fluorophenylβ-Glucuronidase inhibitionCompetitive binding

Advanced: What in silico methods predict target binding and pharmacokinetics?

Answer:
Computational approaches include:

  • Molecular Dynamics (MD) : Simulate binding stability of 4-ethylphenyl derivatives in enzyme active sites (e.g., β-glucuronidase) over 100 ns trajectories .
  • ADMET Prediction : Use SwissADME to assess logP (lipophilicity) and blood-brain barrier permeability. For example, logP >3 suggests high membrane permeability but potential toxicity .

Advanced: How are fluorescence quantum yields optimized for imaging applications?

Answer:

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize excited states and reduce quenching.
  • Substituent Tuning : Electron-donating groups (e.g., methyl) increase quantum yield by minimizing non-radiative decay .

Q. Table 4: Fluorescence Properties of Selected Derivatives

Derivativeλem (nm)Quantum Yield (Φ)Application
1,3-Diphenyl analog444.50.45Metal ion sensing
4-Ethylphenyl variant460–4700.32 (estimated)Cellular imaging

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